molecular formula C17H16BrFN6O4 B11483174 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483174
M. Wt: 467.2 g/mol
InChI Key: VREDZDAKGMHMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a fluorophenoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS).

    Oxadiazole Formation: The oxadiazole ring is formed by reacting an appropriate nitrile with hydrazine.

    Coupling Reactions: The brominated pyrazole and oxadiazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Assembly: The final compound is assembled by reacting the coupled intermediate with 4-fluorophenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and oxadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can significantly influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C17H16BrFN6O4

Molecular Weight

467.2 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16BrFN6O4/c18-11-7-22-25(8-11)9-14-23-17(29-24-14)16(27)21-6-5-20-15(26)10-28-13-3-1-12(19)2-4-13/h1-4,7-8H,5-6,9-10H2,(H,20,26)(H,21,27)

InChI Key

VREDZDAKGMHMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.